molecular formula C8H4FNO3 B7968571 7-Fluoro-1,3-benzoxazole-2-carboxylic acid

7-Fluoro-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B7968571
M. Wt: 181.12 g/mol
InChI Key: AFIQTMKVSIOGHK-UHFFFAOYSA-N
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Description

7-Fluoro-1,3-benzoxazole-2-carboxylic acid (CAS 944898-64-0) is a fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. With the molecular formula C 8 H 4 FNO 3 and a molecular weight of 181.12 g/mol, this compound is part of the important class of 2-substituted benzoxazoles . Benzoxazole scaffolds are recognized for their wide range of pharmacological activities, and the incorporation of a fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a key structure in the development of new therapeutic agents . This compound is primarily used in research as a precursor for the synthesis of more complex molecules. The carboxylic acid group allows for further functionalization, such as amide bond formation or reduction, while the benzoxazole core is a privileged structure in medicinal chemistry. Research into benzoxazole derivatives has shown that these compounds exhibit promising anti-microbial, anti-cancer, anti-inflammatory, and anticonvulsant activities . The specific presence of the fluorine atom at the 7-position makes this isomer particularly interesting for structure-activity relationship (SAR) studies and for creating targeted compound libraries. Handling of this substance requires appropriate safety measures. It is classified with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-fluoro-1,3-benzoxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIQTMKVSIOGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration

The nitration step introduces a nitro group at the 5-position of the aromatic ring, critical for subsequent functionalization. Using a 15% HNO₃/AcOH mixture at 0°C, 3-chloro-4-fluorophenol undergoes nitration to yield 5-chloro-4-fluoro-2-nitrophenol (60% yield after column chromatography). Competing formation of 3-chloro-4-fluoro-2,6-dinitrophenol (10–15% yield) necessitates careful temperature control to favor the mono-nitro intermediate.

Piperazinylation and Cyclization

The nitro intermediate is then subjected to piperazinylation with aryl piperazines in toluene under reflux (2–6 hours), followed by reductive cyclization using indium/acetic acid. This one-pot process forms the benzoxazole core while introducing substituents at the 2-position. For the target compound, trimethyl orthoacetate serves as the acylating agent, yielding a methyl ester intermediate. Subsequent hydrolysis with aqueous HCl converts the ester to the carboxylic acid functionality.

Reaction Optimization

  • Solvent Selection : Toluene or chlorobenzene optimizes cyclization efficiency, with yields ranging from 53% to 75%.

  • Catalyst : Indium mediates electron transfer during reductive cyclization, enhancing ring closure kinetics.

Iron(III)-Catalyzed One-Pot Bromination and Cyclization

A streamlined one-pot method, adapted from iron(III)-catalyzed syntheses of 2-arylbenzoxazoles, offers a regioselective route to the target compound. This approach leverages FeCl₃ for bromination and Cu(I) for cyclization, minimizing intermediate isolation steps.

Bromination of N-Arylbenzamide Precursors

The reaction begins with N-(3-fluoro-4-carboxyphenyl)benzamide , where FeCl₃ (20 mol%) catalyzes bromination at the ortho position relative to the amide group. This step installs a bromine atom, which is later displaced during cyclization.

Copper-Mediated Cyclization

Following bromination, CuI (10 mol%) facilitates intramolecular O-cyclization, forming the benzoxazole ring. The carboxylic acid group at the 2-position is retained by using a pre-functionalized benzamide precursor. Reaction conditions (DMF, 120°C, 12 hours) yield the target compound in 51–66% overall yield.

Key Advantages

  • Regioselectivity : Iron(III) ensures precise bromine placement, critical for correct ring closure.

  • Functional Group Tolerance : The method accommodates electron-withdrawing groups (e.g., -F, -COOH) without side reactions.

Hydrolysis of 2-Cyanobenzoxazole Intermediates

A third route involves synthesizing 7-fluoro-1,3-benzoxazole-2-carbonitrile followed by acidic hydrolysis to the carboxylic acid. This method capitalizes on the stability of nitrile intermediates during cyclization.

Cyano Group Introduction

2-Amino-4-fluorophenol reacts with cyanoacetamide in polyphosphoric acid (PPA) at 150°C, forming the nitrile-substituted benzoxazole via dehydrative cyclization. This step achieves 65–70% yield, with purity confirmed by ¹H NMR (δ 8.2 ppm for aromatic protons).

Acidic Hydrolysis

The nitrile intermediate undergoes hydrolysis in 6M HCl at reflux (24 hours), converting the -CN group to -COOH. Yields exceed 85%, with no degradation of the fluorine substituent observed.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Multi-Step CyclizationNitration, piperazinylation, hydrolysis60–75High functional group toleranceLengthy purification steps
One-Pot BrominationFe/Cu catalysis, cyclization51–66Regioselective, minimal intermediatesRequires pre-functionalized amides
Nitrile HydrolysisCyano cyclization, acidic hydrolysis65–85High hydrolysis efficiencyHarsh acid conditions

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

7-Fluoro-1,3-benzoxazole-2-carboxylic acid exhibits a range of biological activities that make it valuable in drug development. The following table summarizes its pharmacological properties:

Activity Description References
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Antitumor Demonstrates cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116.
Anti-inflammatory Shows potential in reducing inflammation in various models.
Analgesic Exhibits pain-relieving properties in animal models.
Antiviral Inhibits viral replication in certain viruses, including Herpes Simplex Virus.

Case Studies

  • Antitumor Activity:
    A study demonstrated that derivatives of benzoxazole, including 7-fluoro variants, significantly inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antiviral Properties:
    Research indicated that 7-fluoro derivatives effectively inhibited the replication of Herpes Simplex Virus (HSV) in vitro, showcasing their potential as antiviral agents .

Synthetic Applications

The compound serves as a precursor in the synthesis of more complex molecules due to its reactive functional groups. Recent advancements in synthetic methodologies have highlighted several approaches:

Methodology Description Advantages
Catalytic Synthesis Utilizes nanocatalysts for efficient synthesis of benzoxazole derivatives.High yield and reduced reaction time.
Reflux Conditions Employs traditional reflux methods with improved yields for benzoxazole synthesis.Simplicity and effectiveness.
Oxidative Coupling Involves coupling reactions for creating new derivatives with enhanced properties.Versatile and applicable for various substrates.

Recent Advances

Recent studies have focused on developing new catalytic systems using magnetic nanoparticles to facilitate the synthesis of this compound with high efficiency under mild conditions . This approach not only improves yield but also allows for the recycling of catalysts, making it environmentally friendly.

Material Science Applications

In addition to its pharmacological uses, this compound is being explored in material science for its potential as a fluorescent probe and in polymer chemistry:

  • Fluorescent Probes: The compound's unique structure allows it to be utilized as a fluorescent marker in biological imaging applications.
  • Polymer Additives: Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 7-fluoro-1,3-benzoxazole-2-carboxylic acid and related fluorinated heterocycles:

Compound Name CAS Number Molecular Formula Key Structural Features Melting Point/°C Notable Properties
This compound 944898-49-1 C₈H₄FNO₃ Benzoxazole core, 7-F, 2-COOH Not reported Moderate solubility, enhanced metabolic stability
5-Fluoro-1,3-benzothiazole-2-carboxylic acid 139425-47-1 C₈H₄FNO₂S Benzothiazole core, 5-F, 2-COOH Not reported Higher lipophilicity (due to S atom), potential for redox activity
5-Fluoro-1H-benzimidazole-2-carboxylic acid 876710-76-8 C₈H₅FN₂O₂ Benzimidazole core, 5-F, 2-COOH Not reported Dual H-bond donor/acceptor sites (N-H and COOH)
7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid 1211597-12-4 C₈H₆BrNO₃ Dihydrobenzoxazole core, 7-Br, 2-COOH Not reported Reduced aromaticity, increased steric bulk
2-Fluoro-6-[7-nitro-5-CF₃-1H-benzimidazol-2-yl]benzoic acid Not provided C₁₅H₇F₄N₃O₄ Benzimidazole with nitro and CF₃ groups 291.9 High melting point, low solubility in polar solvents

Key Observations :

  • Heterocycle Core : Benzoxazole (O and N) vs. benzothiazole (S and N) vs. benzimidazole (two N atoms). Sulfur in benzothiazole increases lipophilicity, while benzimidazole offers enhanced hydrogen-bonding capacity .
  • Substituent Effects : Fluorine at the 7-position (benzoxazole) vs. 5-position (benzothiazole, benzimidazole). Positional isomers exhibit distinct electronic profiles and steric interactions.
  • Functional Groups : Carboxylic acid at the 2-position is common, but additional groups (e.g., nitro, CF₃ in ) drastically alter solubility and reactivity .

Critical Notes and Contradictions

  • Biological Activity Variance: While reports neuroprotective effects for a 7-fluoro-isoquinoline derivative, describes fluorinated oxazolidinones as antibacterials. This highlights substituent-dependent therapeutic divergence .
  • Solubility Challenges : ’s compound (melting point 291.9°C) suggests poor solubility, contrasting with smaller fluorinated benzoxazoles, which may require prodrug strategies for bioavailability .
  • Metabolic Stability : Fluorine generally reduces metabolic oxidation, but ’s benzothiazole may undergo sulfur oxidation, leading to reactive metabolites .

Biological Activity

7-Fluoro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, featuring a benzoxazole ring with a carboxylic acid group and a fluorine atom at the 7-position, contributes to its promising pharmacological properties.

  • Molecular Formula : C_8H_6FNO_3
  • Molecular Weight : 181.12 g/mol
  • Structural Features : The presence of fluorine enhances the compound's reactivity and biological activity compared to its analogs.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Several studies have reported its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)1.94 - 3.46Induces G2/M cell cycle arrest
A549 (Lung)2.5Promotes apoptosis via caspase activation
HeLa (Cervical)3.0Inhibits tubulin polymerization

In a study by Singh et al., derivatives of this compound showed significant inhibition of tubulin assembly in MCF-7 cells, indicating its potential as a breast cancer therapy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of fluorine is noted to enhance antibacterial activity significantly:

Bacterial Strain Activity
Staphylococcus aureusModerate to high
Escherichia coliModerate
Pseudomonas aeruginosaLow

Fluorinated derivatives have shown improved activity profiles compared to non-fluorinated counterparts, highlighting the importance of substituent positioning on the benzene ring .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for additional therapeutic potentials:

  • Anti-inflammatory : Exhibits properties that may reduce inflammation markers.
  • Antioxidant : Scavenges free radicals, contributing to cellular protection.
  • Antiviral : Preliminary studies suggest potential efficacy against certain viral infections.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation and cytochrome c release from mitochondria .
  • Tubulin Inhibition : It disrupts microtubule dynamics, which is crucial for cancer cell division and proliferation .
  • Antibacterial Mechanisms : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer Cells :
    • Conducted on MCF-7 cells, this study demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers (e.g., cleaved caspase-3) compared to untreated controls .
  • Antimicrobial Efficacy Assessment :
    • A series of experiments tested various derivatives against common bacterial strains, revealing that fluorinated compounds exhibited enhanced activity and lower minimum inhibitory concentrations (MICs) than their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed for 7-Fluoro-1,3-benzoxazole-2-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis often involves cyclization of fluorinated precursors. For example, fluorination can be achieved via electrophilic substitution using fluoroboric acid or via nucleophilic displacement with KF in polar aprotic solvents. Critical parameters include temperature control (e.g., maintaining 60–80°C to avoid side reactions) and stoichiometric ratios of fluorinating agents. Post-synthesis, recrystallization in ethanol/water mixtures improves purity . Similar protocols for benzoxaborole derivatives highlight the importance of anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the fluorinated benzoxazole core?

  • Methodological Answer :

  • ¹⁹F NMR : Detects fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic fluorine).
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzoxazole (C-O-C stretch ~1250 cm⁻¹).
  • ¹H NMR : Aromatic protons adjacent to fluorine show deshielding (δ ≈ 7.5–8.5 ppm).
    Comparative studies of related fluorinated benzoic acids (e.g., 5-Fluoro-2-hydroxybenzoic acid) validate these approaches .

Q. How can HPLC methods be optimized for purity analysis of this compound?

  • Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Adjust the flow rate to 1.0 mL/min and monitor at 254 nm. Calibration with reference standards (e.g., pharmacopeial-grade carboxylic acids) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoxazoles?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For instance, antimicrobial activity may vary due to protonation states of the carboxylic acid group. Conduct parallel assays under standardized conditions (e.g., PBS buffer at pH 7.4) and validate via dose-response curves. Cross-referencing with crystallographic data (e.g., hydrogen-bonding patterns) can clarify structure-activity relationships .

Q. How does X-ray crystallography elucidate structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles. Software suites like SHELXL97 refine the structure, while ORTEP-III visualizes molecular packing. For example, hydrogen bonds (O–H···O, C–H···F) in fluorinated benzoxaboroles stabilize crystal lattices, influencing solubility .

Q. Can computational modeling predict the reactivity of the carboxylic acid group in fluorinated benzoxazoles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distributions. Focus on Fukui indices to identify nucleophilic/electrophilic sites. Studies on fluorinated benzoxazole fluorophores demonstrate that electron-withdrawing fluorine enhances carboxylic acid acidity, aligning with experimental pKa values .

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